molecular formula C14H13BrOZn B14881762 2-(2'-MethylbenZyloxy)phenylZinc bromide

2-(2'-MethylbenZyloxy)phenylZinc bromide

Cat. No.: B14881762
M. Wt: 342.5 g/mol
InChI Key: AKOPOVJYXGHLMP-UHFFFAOYSA-M
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Description

2-(2’-Methylbenzyloxy)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound used in various chemical reactions. This compound is particularly valuable in organic synthesis due to its reactivity and ability to form carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2’-Methylbenzyloxy)phenylzinc bromide typically involves the reaction of 2-(2’-Methylbenzyloxy)bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:

2-(2’-Methylbenzyloxy)bromobenzene+Zn2-(2’-Methylbenzyloxy)phenylzinc bromide\text{2-(2'-Methylbenzyloxy)bromobenzene} + \text{Zn} \rightarrow \text{2-(2'-Methylbenzyloxy)phenylzinc bromide} 2-(2’-Methylbenzyloxy)bromobenzene+Zn→2-(2’-Methylbenzyloxy)phenylzinc bromide

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(2’-Methylbenzyloxy)phenylzinc bromide undergoes several types of chemical reactions, including:

    Nucleophilic Addition: It can act as a nucleophile in reactions with electrophiles.

    Cross-Coupling Reactions: It participates in carbon-carbon bond-forming reactions with aryl halides.

Common Reagents and Conditions

    Nucleophilic Addition: Common reagents include aldehydes and ketones, with the reaction typically carried out in THF.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used, with the reaction conditions including a base and an inert atmosphere.

Major Products

    Nucleophilic Addition: The major products are secondary or tertiary alcohols.

    Cross-Coupling Reactions: The major products are biaryl compounds.

Scientific Research Applications

2-(2’-Methylbenzyloxy)phenylzinc bromide has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.

    Industry: Applied in the production of fine chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2’-Methylbenzyloxy)phenylzinc bromide involves the transfer of the phenylzinc moiety to an electrophilic substrate. The zinc atom acts as a Lewis acid, facilitating the nucleophilic attack of the phenyl group on the electrophile. This results in the formation of a new carbon-carbon bond.

Comparison with Similar Compounds

Similar Compounds

  • Benzylzinc bromide
  • Phenylzinc bromide
  • (2-Biphenylylmethyl)zinc bromide

Uniqueness

2-(2’-Methylbenzyloxy)phenylzinc bromide is unique due to the presence of the 2’-methylbenzyloxy group, which can influence the reactivity and selectivity of the compound in chemical reactions. This makes it particularly useful in specific synthetic applications where other organozinc compounds may not be as effective.

Properties

Molecular Formula

C14H13BrOZn

Molecular Weight

342.5 g/mol

IUPAC Name

bromozinc(1+);1-methyl-2-(phenoxymethyl)benzene

InChI

InChI=1S/C14H13O.BrH.Zn/c1-12-7-5-6-8-13(12)11-15-14-9-3-2-4-10-14;;/h2-9H,11H2,1H3;1H;/q-1;;+2/p-1

InChI Key

AKOPOVJYXGHLMP-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC=C1COC2=CC=CC=[C-]2.[Zn+]Br

Origin of Product

United States

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